2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C7H5ClN4O |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-amino-8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5ClN4O/c8-5-4-3(1-2-10-5)6(13)12-7(9)11-4/h1-2H,(H3,9,11,12,13) |
InChI Key |
BRURRVJBXOOBAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=O)NC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Directed Ortho-Metallation-Chlorination
-
Lithiation of 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one with LDA (lithium diisopropylamide) at -78°C, followed by quenching with hexachloroethane (C₂Cl₆), achieves >80% regioselectivity for position 8.
-
Limitation : Competing side reactions at position 5 necessitate careful temperature control (-78°C to -40°C).
Electrophilic Chlorination
-
N-Fluoro-N-chlorobenzenesulfonamide (NFCBS) in dichloromethane at 0–40°C, catalyzed by imidazolium ionic liquids (e.g., BMIM-Cl), selectively chlorinates position 8 in 2-aminopyrido[3,4-d]pyrimidinone with 92% efficiency.
-
Mechanism : The ionic liquid stabilizes the transition state, directing electrophilic attack to the electron-deficient C8 position.
Table 2: Chlorination Efficiency Comparison
| Method | Reagents/Conditions | Selectivity (C8:C5) | Yield (%) | Source |
|---|---|---|---|---|
| Directed lithiation | LDA, C₂Cl₆, -78°C | 8:1 | 85 | |
| NFCBS/ionic liquid | BMIM-Cl, 25°C, 6 h | 10:1 | 92 |
Introduction of the 2-Amino Group
The 2-amino functionality is introduced via nucleophilic substitution of a pre-installed leaving group (e.g., methylsulfonyl, chloro) under basic or catalytic conditions:
Displacement of Methylsulfonyl Groups
-
Methylsulfonyl precursor (e.g., 2-(methylsulfonyl)-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one) reacts with aqueous ammonia (NH₃/H₂O) at 100°C for 12 h to yield the 2-amino derivative with >90% conversion.
-
Catalytic enhancement : Addition of CuI (5 mol%) in DMSO accelerates the reaction, reducing time to 4 h.
Buchwald-Hartwig Amination
-
Palladium-catalyzed coupling of 2-chloro-8-chloropyrido[3,4-d]pyrimidinone with benzophenone imine, followed by acidic hydrolysis (HCl/MeOH), affords the 2-amino product in 78% yield.
-
Conditions : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, toluene, 110°C, 18 h.
Table 3: Amination Method Performance
| Method | Substrate | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| NH₃ displacement | 2-SO₂Me derivative | NH₃/H₂O, 100°C, 12 h | 91 | |
| Buchwald-Hartwig | 2-Cl derivative | Pd/Xantphos, Cs₂CO₃, 110°C, 18 h | 78 |
Integrated Synthetic Routes
Sequential Chlorination-Amination
One-Pot Chlorination-Amination
-
Simultaneous functionalization : Reacting 2-aminopyrido[3,4-d]pyrimidinone with NFCBS and ammonium acetate in BMIM-Cl/CH₂Cl₂ at 40°C for 24 h achieves concurrent C8 chlorination and C2 amination, albeit with reduced yield (45%) due to competing side reactions.
Challenges and Optimization Opportunities
-
Regioselectivity : Competing chlorination at C5 remains a hurdle in non-directed methods; ionic liquid catalysts improve selectivity but increase cost.
-
Amination efficiency : Buchwald-Hartwig offers milder conditions but requires expensive palladium catalysts.
-
Scalability : NFCBS-mediated chlorination is amenable to large-scale production, whereas directed lithiation is limited by cryogenic requirements .
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form various derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Cyanomethyltriphenylphosphonium chloride: Used in the initial condensation reaction.
Hydrochloric acid (HCl): Used in the cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one have shown promising anticancer properties. A study involving a series of pyrido[3,4-d]pyrimidine derivatives demonstrated selective cytotoxicity against various cancer cell lines, including breast and renal cancers. The National Cancer Institute's NCI 60 cell line panel was used to evaluate these compounds, revealing significant inhibitory effects on specific cancer types .
Table 1: Cytotoxicity of Selected Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 13 | MDA-MB-468 (Breast) | 5.2 |
| Compound 21 | UO-31 (Renal) | 3.8 |
Antiviral Properties
Another area of interest is the compound's potential as an antiviral agent. It has been explored for its ability to inhibit viral replication mechanisms, particularly against the hepatitis C virus. This suggests that the compound may serve as a scaffold for developing new antiviral therapies.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies conducted on this compound have provided insights into how modifications at various positions can enhance biological activity. For instance, substituents at the C-4 position have been systematically varied to optimize potency against specific targets such as kinases involved in cancer progression .
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized several derivatives of pyrido[3,4-d]pyrimidine and evaluated their anticancer efficacy using human cancer cell lines. Compounds showed selective activity against breast cancer cells with mechanisms involving apoptosis induction and cell cycle arrest. Notably, compounds identified as having high selectivity were further investigated for their mechanisms of action and potential clinical applications .
Case Study 2: Antiviral Mechanisms
A separate investigation highlighted the antiviral properties of related compounds, focusing on their interaction with viral enzymes. The study found that certain derivatives could effectively inhibit replication processes in vitro, suggesting potential therapeutic applications in treating viral infections like hepatitis C .
Mechanism of Action
The mechanism of action of 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one involves the inhibition of specific enzymes and receptors. For example, it acts as an inhibitor of cyclin-dependent kinases (CDKs) by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 8
The 8-position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is highly modifiable, with substituents ranging from halogens to complex heterocycles (Table 1).
Table 1: Key 8-Substituted Analogues and Their Properties
Key Observations :
- Chlorine vs. Fluorine : The 8-chloro derivative exhibits higher electrophilicity compared to the 8-fluoro analogue, which may enhance covalent interactions with target enzymes .
- Bulkier Substituents : Compounds like 44c (piperazine-methyl) and thiazole derivatives show improved solubility and cell penetration but require multi-step syntheses with lower yields (22–43%) .
- Methyl Group : The 8-methyl analogue (42) is synthesized efficiently (59% yield) but lacks the electronic effects of halogens, resulting in reduced biochemical activity .
Modifications at Position 2
The amino group at position 2 is critical for hydrogen bonding. Substitution with methylthio or alkyl groups alters activity:
- 2-Methylthio Derivative (C₈H₇N₃OS): This compound (Mol.
Core Structural Analogues
Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives
Replacing the pyridine ring with a thiophene (e.g., compound 11, C₁₉H₁₃N₃O₅S₂) introduces a sulfur atom, altering electronic properties and enabling π-stacking interactions. The coumarin-thiazolidinone hybrid in compound 11 shows absorption bands at 1681–1708 cm⁻¹ (carbonyls) and a molecular ion peak at m/z 427, indicative of its complex structure .
Tetrahydropyrido Derivatives
Wt. 166.18) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
- Methodology : A common approach involves palladium-catalyzed cross-coupling reactions. For example, microwave-assisted Suzuki-Miyaura coupling with potassium carbonate and Pd(PPh₃)₄ in 1,4-dioxane at 90°C for 6 hours achieves moderate yields (e.g., 59% for 8-methyl derivatives) . Optimize by adjusting solvent polarity (e.g., DMF for solubility) and reaction time. Monitor progress via LC-MS to identify intermediates.
Q. How can the compound’s stability under various storage conditions be systematically evaluated?
- Methodology : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–3 months. Analyze degradation products using HPLC with UV detection (e.g., 254 nm) and compare retention times to known impurities. Reference spectral libraries (e.g., EPA/NIH Mass Spectral Database) to confirm structural integrity .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodology : Use (500 MHz in CDCl₃ or DMSO-d₆) to confirm substituent positions and hydrogen environments. LC-MS (ESI+) provides molecular weight verification (e.g., [M+H] peaks). For ambiguous cases, employ 2D NMR (e.g., HSQC, HMBC) to resolve aromatic coupling patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity for mPGES-1 inhibition?
- Methodology : Synthesize derivatives with substituents at positions 2 and 8 (e.g., 8-((4-phenylpiperazin-1-yl)methyl) or 8-(4-chlorobenzyl)). Test in vitro using recombinant mPGES-1 enzyme assays (IC determination) and compare to COX-2 selectivity profiles to mitigate cardiovascular risks . Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with mPGES-1’s active site .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodology : Address bioavailability issues by modifying logP via pro-drug approaches (e.g., SEM-protected intermediates) . Validate metabolic stability using liver microsomes (human/rodent) and correlate with pharmacokinetic parameters (C, t) in rodent models. Adjust dosing regimens based on clearance rates .
Q. How can computational methods guide the design of derivatives with enhanced KDM inhibitory activity?
- Methodology : Perform density functional theory (DFT) calculations to optimize Fe(II)-binding affinity in the JmjC domain. Use QSAR models trained on inhibition data (e.g., IC values for 8-substituted derivatives) to prioritize substituents with electron-withdrawing groups (e.g., Cl, F) at position 8 . Validate predictions with surface plasmon resonance (SPR) binding assays .
Q. What experimental controls are essential when assessing off-target effects in kinase inhibition studies?
- Methodology : Include pan-kinase inhibitors (e.g., staurosporine) as positive controls. Use kinome-wide profiling (e.g., KinomeScan) at 1 µM compound concentration to identify off-target hits. Validate hits with orthogonal assays (e.g., Western blot for phospho-protein levels) .
Data Analysis and Optimization
Q. How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?
- Methodology : Re-examine reaction conditions for byproduct formation (e.g., incomplete deprotection of SEM groups). Compare experimental shifts to computational predictions (e.g., ACD/Labs or ChemDraw). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. What statistical approaches are appropriate for analyzing dose-response data in enzyme inhibition assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
